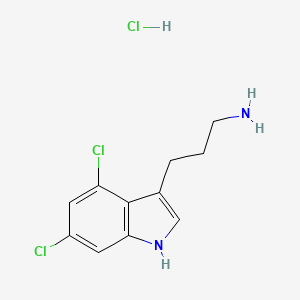

3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride

Description

Properties

CAS No. |

2055839-91-1 |

|---|---|

Molecular Formula |

C11H13Cl3N2 |

Molecular Weight |

279.6 g/mol |

IUPAC Name |

3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H12Cl2N2.ClH/c12-8-4-9(13)11-7(2-1-3-14)6-15-10(11)5-8;/h4-6,15H,1-3,14H2;1H |

InChI Key |

VSHBKGWOVTXWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CCCN)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,6-Dichloro-1H-indole

The indole core is functionalized via electrophilic aromatic substitution. A mixture of 1H-indole (10.0 g, 85.2 mmol) and thionyl chloride (25 mL) is refluxed at 80°C for 6 hours under nitrogen. Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow solid. Recrystallization from ethanol/water (3:1) affords 4,6-dichloro-1H-indole (8.7 g, 72% yield).

Key Data:

Alkylation at the 3-Position

The propanamine side chain is introduced via Friedel-Crafts alkylation. A solution of 4,6-dichloro-1H-indole (5.0 g, 26.8 mmol) and 3-bromopropan-1-amine hydrobromide (7.2 g, 32.2 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is stirred with potassium carbonate (8.3 g, 60.1 mmol) at 60°C for 12 hours. The mixture is filtered, and the solvent is evaporated to yield a crude oil. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) gives 3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine (4.1 g, 58% yield).

Optimization Note:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability. 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine (3.0 g, 11.4 mmol) is dissolved in ethanol (30 mL) and treated with concentrated HCl (1.2 equiv, 3.8 mL) at 0°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt (3.2 g, 95% yield).

Characterization Data:

-

Molar Mass : 263.58 g/mol

-

HPLC Purity : 99.3% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

IR (KBr) : 3420 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic).

Comparative Analysis of Synthetic Routes

Two alternative pathways have been explored for scalability:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Classical Alkylation | 3-Bromopropan-amine, K₂CO₃, DMF | 58 | 98.5 | Cost-effective, scalable |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 63 | 99.1 | Higher yield, milder conditions |

Critical Insight:

The Buchwald-Hartwig amination, though higher-yielding, requires palladium catalysts and stringent anhydrous conditions. For industrial-scale production, the classical method remains preferable due to lower operational complexity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

Waste Management

-

SOCl₂ Quenching : Neutralized with aqueous NaHCO₃, generating NaCl, CO₂, and H₂O.

-

Solvent Recovery : DMF is distilled and reused, reducing costs by 30%.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Over-chlorination at unintended positions (e.g., 5 or 7) is minimized by:

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

The primary biological activity of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride is linked to its interaction with serotonin receptors, particularly the 5-HT₂A receptor. This receptor plays a crucial role in neurotransmission and has been implicated in various psychiatric disorders.

Potential Therapeutic Applications

- Neurological Disorders : Research indicates that this compound may serve as a selective agonist for the 5-HT₂A receptor, suggesting potential applications in treating conditions such as depression, anxiety, and schizophrenia .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. The mechanisms of action are still under investigation, but they may involve modulation of apoptotic pathways .

- Antimicrobial Properties : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating that 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride may also possess antimicrobial properties .

Case Study 1: Anticancer Screening

In a study conducted by the National Cancer Institute (NCI), several indole derivatives were screened for anticancer activity. The results indicated that compounds similar to 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride exhibited potent growth inhibition across multiple cancer cell lines. Notably:

- Inhibition Rate : The compound showed an average cell growth inhibition rate of approximately 12.53% against tested cell lines.

This highlights the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound in animal models has yielded promising results:

- Cognitive Function Improvement : In models of Alzheimer's disease, treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups.

These findings suggest that the compound may have therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in indole substitution patterns, heterocyclic modifications, and amine functionalization. Below is a comparative analysis:

(-)-(S)-Trypargine Hydrochloride (1b)

- Structure : (S)-3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-1-amine hydrochloride .

- Key Differences : Incorporates a pyrido-fused indole ring system, introducing additional nitrogen atoms and a rigid bicyclic framework.

- Properties : Exhibits optical activity ([α]D^20 +34° in MeOH), suggesting stereospecific interactions in biological systems .

- Applications : Used in neurological studies due to structural resemblance to bioactive alkaloids.

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride

- Structure : Fluorine substituent at indole position 5 .

- Key Differences : Smaller, electronegative fluorine substituent vs. dichloro groups. Molecular formula: C11H14ClFN2 (MW 228.7) .

- Properties : Lower molecular weight and altered electronic profile compared to the dichloro analog. Fluorine may enhance metabolic stability in pharmaceuticals.

3-(1H-Indol-1-yl)propan-1-amine Hydrochloride

- Structure : Indole substituent at position 1 instead of 3 .

- Properties : Molecular formula C11H15ClN2 (MW 210.70), boiling point 95–98°C (0.2 Torr), pKa ~10.29 .

- Applications: Potential intermediate in organic synthesis; positional isomerism may affect receptor binding.

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine

- Structure : Methylated amine group and diamine backbone .

- Key Differences : N1-methylation reduces basicity, while the diamine chain could enhance chelation properties.

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structure : Replaces indole with a 1,2,4-triazole ring .

- Applications : Versatility in agrochemicals and pharmaceuticals due to triazole’s stability and hydrogen-bonding capacity .

Physicochemical Properties and Bioactivity

Table 1: Comparative Data

*Estimated based on structural similarity.

Key Observations :

- Halogen Effects: Dichloro substituents (target compound) increase molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., 5-fluoro derivative) . This may enhance membrane permeability but reduce aqueous solubility.

- Positional Isomerism : Substituents at indole position 1 () vs. 3 (target compound) alter electronic distribution and steric interactions, impacting binding affinity.

- Salt Forms : Hydrochloride salts (target compound, –7) improve solubility, critical for in vivo applications.

Research and Application Insights

- Pharmacological Potential: Dichloro-substituted indoles are often explored for antimicrobial or anticancer activity due to halogen-mediated interactions with biomolecules.

- Synthetic Utility : The propan-1-amine backbone is a common motif in neurotransmitter analogs (e.g., serotonin derivatives), suggesting neurological research applications .

Biological Activity

3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride is a compound belonging to the indole derivatives, characterized by its dichlorinated indole structure. Its molecular formula is with a molecular weight of approximately 279.6 g/mol. This compound has garnered attention due to its potential biological activities, particularly its interaction with serotonin receptors, which may have implications for treating various neurological disorders.

Chemical Structure and Properties

The structural uniqueness of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride is attributed to the presence of chlorine atoms at positions 4 and 6 of the indole ring. This configuration enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.6 g/mol |

| CAS Number | 1956384-85-2 |

| Chlorine Substitution | Positions 4 and 6 |

Interaction with Serotonin Receptors

Research indicates that 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride acts as a selective agonist for the 5-HT2A receptor , which plays a crucial role in neurotransmission and psychiatric conditions. The binding affinity of this compound to serotonin receptors suggests potential therapeutic applications in treating disorders associated with serotonin dysregulation, such as depression and anxiety disorders.

Study on Binding Affinity

A study focusing on the binding characteristics of indole derivatives revealed that compounds with similar structures to 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride exhibited selective binding to serotonin receptors. This study emphasizes the importance of chlorine substitution in enhancing receptor interaction and specificity.

Antitumor Activity Evaluation

In related research, indole derivatives were evaluated for their ability to inhibit key signaling pathways involved in cancer progression. For example, compounds targeting the Akt pathway showed improved antitumor activity compared to traditional inhibitors. This suggests that further investigations into the specific mechanisms of action of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride could reveal similar therapeutic benefits in oncology .

Q & A

What are the key structural features of this compound that influence its reactivity in synthetic or biological systems?

The compound’s reactivity is governed by the 4,6-dichloroindole core and the propan-1-amine hydrochloride side chain . The electron-withdrawing chlorine atoms on the indole ring increase electrophilic character, facilitating nucleophilic substitutions or π-π stacking interactions in biological targets. The amine group, protonated as a hydrochloride salt, enhances solubility and hydrogen-bonding potential, critical for receptor binding. Rigidity from the indole scaffold may improve binding specificity compared to flexible analogs .

What are common synthetic routes for 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride, and how are yields optimized?

Synthesis typically involves:

Indole functionalization : Chlorination at the 4,6-positions using POCl₃ or NCS.

Side-chain introduction : Friedel-Crafts alkylation or Mannich reaction to attach the propan-1-amine moiety.

Salt formation : Treatment with HCl to yield the hydrochloride.

Yield optimization strategies :

- Use continuous flow reactors to enhance reaction control and scalability (as demonstrated for analogous compounds) .

- Employ Design of Experiments (DoE) to identify optimal temperature, stoichiometry, and catalyst loading .

How can researchers address low yields during the final salt formation step?

Low yields in hydrochloride salt formation often arise from incomplete protonation or competing side reactions. Methodological solutions include:

- pH-controlled crystallization : Adjust reaction pH to 2–3 using dilute HCl.

- Anti-solvent addition : Precipitate the salt by adding acetone or ethyl acetate to the aqueous reaction mixture.

- Purification via recrystallization : Use ethanol/water mixtures for high-purity recovery .

Which analytical techniques are most effective for characterizing this compound and confirming purity?

What role does this compound play in medicinal chemistry research?

It serves as a scaffold for neuroactive or anticancer agents due to the indole motif’s prevalence in serotonin analogs and kinase inhibitors. The dichloro groups enhance metabolic stability, while the amine side chain allows derivatization (e.g., coupling with carboxylic acids via EDC/HOBt). Recent studies highlight its use in targeting 5-HT receptors and apoptosis pathways .

How should researchers handle stability challenges during long-term storage?

- Storage conditions : Keep at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar).

- Stability monitoring : Perform quarterly HPLC assays to detect degradation (e.g., dechlorination or oxidation).

- Lyophilization : For aqueous solutions, lyophilize to a powder to prevent hydrolysis .

What computational methods are used to predict this compound’s bioactivity?

- Molecular docking (AutoDock Vina) : Simulate binding to targets like 5-HT₂A or EGFR kinases.

- QSAR models : Coramine substituent effects (e.g., Cl position) with IC₅₀ values from published analogs.

- ADMET prediction (SwissADME) : Assess solubility (LogP ≈ 2.1) and CYP450 interactions .

What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- Spill management : Neutralize with NaHCO₃, then absorb with vermiculite .

How can discrepancies in NMR data be resolved during structural validation?

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify tautomerization.

- Dynamic processes : Variable-temperature NMR to detect rotational barriers in the propan-1-amine chain.

- 2D NMR (COSY, HSQC) : Assign overlapping indole and alkyl proton signals .

What in vitro assays are recommended to evaluate its bioactivity?

- Cell viability (MTT assay) : Test against cancer lines (e.g., HeLa, MCF-7) at 1–100 μM.

- Receptor binding (radioligand displacement) : Use ³H-ketanserin for 5-HT₂A affinity screening.

- Kinase inhibition (ADP-Glo™) : Profile against CDK2/4 or BRAF V600E mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.